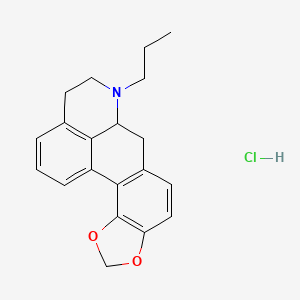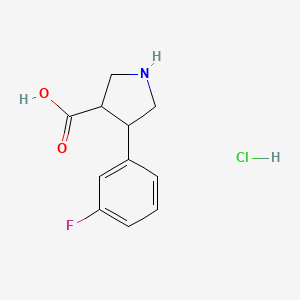![molecular formula C11H12O4 B12317929 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one](/img/structure/B12317929.png)
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one is a complex organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is known for its unique tricyclic structure, which includes an acrylate group and an oxa-tricyclo nonanone core. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one typically involves the reaction of a suitable precursor with an acrylate reagent under controlled conditions. One common method involves the use of hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-7-yl ester as a starting material . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one involves its interaction with specific molecular targets and pathways. The acrylate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one: Similar structure but with a hydroxy group instead of an acrylate group.
4-Oxa-tricyclo[4.2.1.03.7]nonan-5-one: Lacks the acrylate group, making it less reactive in certain chemical reactions.
Uniqueness
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one is unique due to its acrylate group, which imparts distinct reactivity and chemical properties. This makes it valuable in various research and industrial applications where specific reactivity is required .
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-9-yl) prop-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-2-8(12)15-10-5-3-6-7(4-5)14-11(13)9(6)10/h2,5-7,9-10H,1,3-4H2 |
Clave InChI |
HBPXCEWRNUIKDD-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC1C2CC3C1C(=O)OC3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12317847.png)
![4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12317855.png)
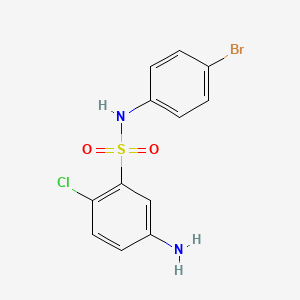
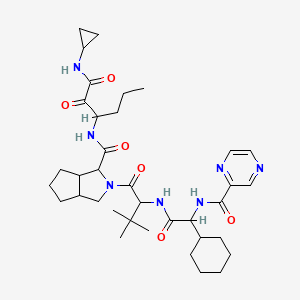

![(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide](/img/structure/B12317894.png)
![[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12317900.png)
![4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol](/img/structure/B12317909.png)
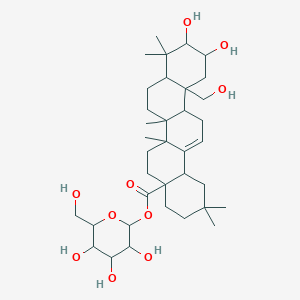
![potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B12317915.png)
![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)
